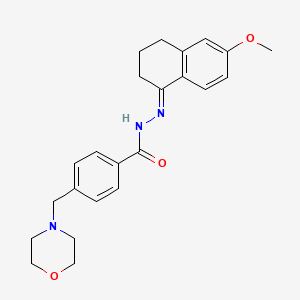![molecular formula C22H17BrN2O5 B5916683 methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916683.png)
methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is a chemical compound that has gained attention in scientific research due to its potential for use in various fields, including medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in inhibiting cancer cell growth is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a chemotherapy drug. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in other disease states.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in lab experiments is its relatively simple synthesis method, which allows for easy scalability and reproducibility. Additionally, this compound has been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may limit its potential applications in certain experimental settings.
Future Directions
There are several potential future directions for research on methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate. One direction is to further investigate its potential as a chemotherapy drug, including its efficacy in different cancer types and its potential for combination therapy with other anticancer agents. Another direction is to explore its potential applications in material science, including its use as a building block for the synthesis of novel polymers and materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects in other disease states.
Synthesis Methods
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate can be synthesized through a multi-step process, starting with the reaction of 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride. This intermediate is then reacted with 2-furylacrylic acid in the presence of triethylamine to form the corresponding amide. Finally, the amide is reacted with methyl 3-aminobenzoate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the target compound.
Scientific Research Applications
Methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been studied for its potential use in medicinal chemistry, specifically as a potential anticancer agent. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a chemotherapy drug. Additionally, this compound has been studied for its potential use in material science, specifically as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
methyl 3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O5/c1-29-22(28)14-6-4-7-15(12-14)24-21(27)19(13-16-8-5-11-30-16)25-20(26)17-9-2-3-10-18(17)23/h2-13H,1H3,(H,24,27)(H,25,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCDDDKZBOPYEX-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)


![1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)
![N-{2-(4-fluorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916654.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5916661.png)
![2-ethoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-fluorobenzoate](/img/structure/B5916662.png)
![methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916678.png)
![ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916686.png)
![methyl 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916691.png)